molecular formula C15H12O3 B14498373 (3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one CAS No. 64283-88-1

(3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one

Cat. No.: B14498373
CAS No.: 64283-88-1
M. Wt: 240.25 g/mol
InChI Key: PIXLVLGRBHSGQR-KGLIPLIRSA-N
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Description

(3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one is a chiral compound with significant importance in organic chemistry and pharmaceutical research This compound is known for its unique structural features, which include a hydroxyl group and a phenyl group attached to a dihydrobenzopyranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a benzopyranone derivative, using chiral catalysts or reagents. For example, the enantioselective reduction of N-benzyl 4-substituted glutarimides employing oxazaborolidine catalysts derived from cis-1-amino-indan-2-ol has been reported to yield high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydro derivative with different stereochemistry.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophilic reagents like nitric acid or halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions on the phenyl group can introduce various functional groups, such as nitro or halogen groups.

Scientific Research Applications

(3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and phenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate enzymatic reactions, depending on the specific target and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one apart from similar compounds is its unique combination of a hydroxyl group and a phenyl group attached to a dihydrobenzopyranone core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

64283-88-1

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

(3S,4R)-4-hydroxy-3-phenyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C15H12O3/c16-13-11-8-4-5-9-12(11)15(17)18-14(13)10-6-2-1-3-7-10/h1-9,13-14,16H/t13-,14+/m1/s1

InChI Key

PIXLVLGRBHSGQR-KGLIPLIRSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](C3=CC=CC=C3C(=O)O2)O

Canonical SMILES

C1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)O2)O

Origin of Product

United States

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